Leukotriene B4 Ethanolamide

概要

説明

ロイコトリエンB4エタノールアミドは、アラキドン酸から誘導された生物活性脂質メディエーターです。炎症反応における役割で知られており、その潜在的な治療用途が研究されています。 この化合物は、さまざまな炎症プロセスに関与するロイコトリエンB4受容体1のアンタゴニストおよび部分アゴニストとして作用します .

準備方法

合成ルートと反応条件: ロイコトリエンB4エタノールアミドの合成は、通常、アラキドン酸をロイコトリエンB4に変換し、続いてエタノールアミドを形成することを含みます。プロセスには以下が含まれます。

アラキドン酸の酸化: このステップには、5-リポキシゲナーゼなどの酵素を使用して、アラキドン酸をロイコトリエンA4に変換することが含まれます。

加水分解と還元: ロイコトリエンA4は、次にロイコトリエンB4に加水分解され、続いて還元されます。

エタノールアミドの形成: 最後のステップは、特定の条件下でロイコトリエンB4とエタノールアミンを反応させて、ロイコトリエンB4エタノールアミドを形成することです.

工業生産方法: ロイコトリエンB4エタノールアミドの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 プロセスは、より高い収率と純度を実現するために最適化され、多くの場合、精製のためにクロマトグラフィーなどの高度な技術が用いられます .

化学反応の分析

反応の種類: ロイコトリエンB4エタノールアミドは、以下を含むさまざまな化学反応を起こします。

酸化: さまざまな代謝産物を形成するために酸化することができます。

還元: 還元反応は、その官能基を変える可能性があります。

置換: 置換反応は、分子の特定の部位で発生する可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

溶媒: エタノール、ジメチルスルホキシド(DMSO)。

主要な生成物: これらの反応から生成される主な生成物には、ロイコトリエンB4エタノールアミドのさまざまな酸化および還元誘導体があります .

4. 科学研究への応用

ロイコトリエンB4エタノールアミドは、幅広い科学研究の応用を有しています。

化学: 脂質メディエーター経路の研究のためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達と炎症反応におけるその役割について調査されています。

医学: 炎症性疾患や癌の治療におけるその潜在的な治療効果が検討されています。

科学的研究の応用

Inflammatory Diseases

LTB4-EA has been studied for its role in various inflammatory diseases, including:

- Asthma : Research indicates that LTB4 plays a crucial role in asthma pathophysiology by promoting airway inflammation and hyperresponsiveness. LTB4-EA's ability to modulate these processes makes it a target for therapeutic intervention .

- Atherosclerosis : Studies show that LTB4 enhances the inflammatory processes involved in atherosclerosis, making LTB4-EA a potential candidate for therapeutic strategies aimed at reducing plaque formation and progression .

Cancer Research

Leukotrienes have been implicated in tumor progression and metastasis. LTB4-EA's ability to activate immune responses could be leveraged in cancer therapies, particularly in enhancing anti-tumor immunity or modifying tumor microenvironments .

In Vitro Studies

In vitro studies have demonstrated that LTB4-EA induces significant chemotactic responses in human neutrophils, leading to enhanced migration towards inflammatory stimuli. This effect underscores its potential utility in understanding leukocyte behavior during inflammation .

Animal Models

Research utilizing animal models has shown that administration of LTB4-EA can exacerbate symptoms in models of colitis and asthma. These findings suggest that while it may have therapeutic potential, careful consideration is needed regarding dosage and timing to avoid exacerbating inflammatory conditions .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Asthma | Enhances airway inflammation | Target for anti-inflammatory therapies |

| Atherosclerosis | Promotes plaque formation | Potential for reducing cardiovascular risk |

| Cancer Research | Modulates immune response | Enhancing anti-tumor immunity |

| Inflammatory Diseases | Stimulates cytokine release | Understanding disease mechanisms |

作用機序

ロイコトリエンB4エタノールアミドは、ロイコトリエンB4受容体1に結合することによってその効果を発揮します。この結合は、マイトジェン活性化プロテインキナーゼ(MAPK)経路やホスファチジルイノシトール3-キナーゼ/プロテインキナーゼB(PI3K/Akt)経路など、さまざまなシグナル伝達経路を活性化します。 これらの経路は、炎症反応と細胞生存において重要な役割を果たしています .

類似の化合物:

ロイコトリエンB4: 同様の炎症特性を持つ密接に関連した化合物。

ロイコトリエンC4: 炎症反応に関与する別のロイコトリエン。

ロイコトリエンD4: 喘息やアレルギー反応におけるその役割で知られています。

独自性: ロイコトリエンB4エタノールアミドは、ロイコトリエンB4受容体1のアンタゴニストと部分アゴニストの両方としての二重の役割のために独特です。 この二重の機能により、他のロイコトリエンと比較して炎症反応をより効果的に調節することができます .

類似化合物との比較

Leukotriene B4: A closely related compound with similar inflammatory properties.

Leukotriene C4: Another leukotriene involved in inflammatory responses.

Leukotriene D4: Known for its role in asthma and allergic reactions.

Uniqueness: Leukotriene B4 Ethanolamide is unique due to its dual role as an antagonist and partial agonist for Leukotriene B4 receptor 1. This dual functionality allows it to modulate inflammatory responses more effectively compared to other leukotrienes .

生物活性

Leukotriene B4 Ethanolamide (LTB4-EA) is a synthetic derivative of leukotriene B4 (LTB4), a potent lipid mediator involved in inflammatory responses. This article provides a comprehensive overview of the biological activity of LTB4-EA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Leukotriene B4 is derived from arachidonic acid through the action of the enzyme 5-lipoxygenase (5-LO). The synthesis pathway involves the conversion of arachidonic acid to leukotriene A4 (LTA4), which can then be transformed into LTB4 by LTA4 hydrolase. LTB4 is known for its role in mediating inflammation, particularly through its effects on leukocyte function, including chemotaxis and activation of immune responses .

LTB4-EA acts as an agonist at both the leukotriene B4 receptors (BLT1 and BLT2) and the Vanilloid TRPV1 receptors. This dual interaction is significant as it may enhance its biological effects, particularly in pain modulation and inflammation .

1. Inflammatory Response

LTB4 is recognized for its potent effects on leukocyte accumulation and vascular permeability. It promotes the migration of neutrophils to sites of inflammation, thereby playing a critical role in acute inflammatory responses. Studies indicate that LTB4 can induce significant changes in vascular permeability and modulate pain responses, suggesting its involvement in various inflammatory diseases .

2. Pain Modulation

The interaction with TRPV1 receptors indicates a role for LTB4-EA in pain pathways. Activation of these receptors can lead to increased intracellular calcium levels, which are crucial for pain signaling. Research has shown that both enantiomers of hydroxy-LTB4 significantly increase intracellular free calcium in human neutrophils, highlighting their potential in pain management .

Case Study: Inflammatory Diseases

Research has demonstrated elevated levels of LTB4 in patients with inflammatory conditions such as psoriasis and asthma. For instance, a study indicated that LTB4 levels correlate with disease severity in asthma patients, implicating it as a biomarker for monitoring inflammation and treatment efficacy .

Metabolic Pathways

The metabolism of LTB4 involves several enzymatic processes, including omega-hydroxylation by cytochrome P450 enzymes, leading to less active metabolites. This metabolic pathway is crucial for regulating LTB4's biological activity and preventing excessive inflammation .

Data Tables

| Biological Activity | Mechanism | Effects |

|---|---|---|

| Chemotaxis | Activation of BLT receptors | Neutrophil recruitment to inflamed tissues |

| Vascular Permeability | Induction via leukocyte interaction | Increased fluid leakage into tissues |

| Pain Sensation | Interaction with TRPV1 receptors | Enhanced pain signaling through calcium influx |

特性

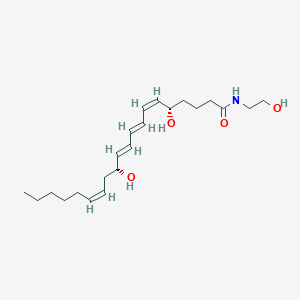

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N-(2-hydroxyethyl)icosa-6,8,10,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4/c1-2-3-4-5-6-9-13-20(25)14-10-7-8-11-15-21(26)16-12-17-22(27)23-18-19-24/h6-11,14-15,20-21,24-26H,2-5,12-13,16-19H2,1H3,(H,23,27)/b8-7+,9-6-,14-10+,15-11-/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLVVNIINUTUIU-XLFGVTECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Leukotriene B4 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

877459-63-7 | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N-(2-hydroxyethyl)-6,8,10,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877459-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene B4 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。